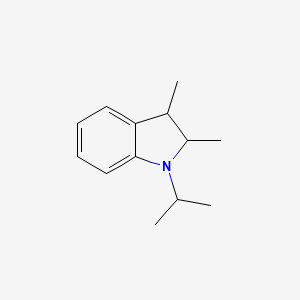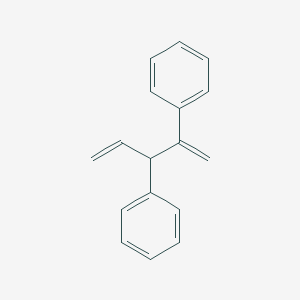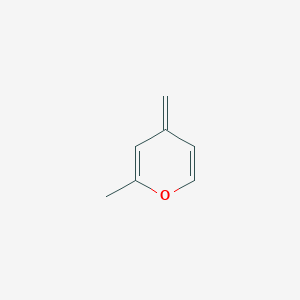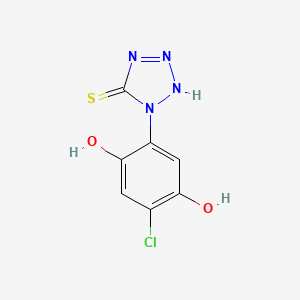![molecular formula C16H20Br2O2 B12560587 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene CAS No. 219793-11-0](/img/structure/B12560587.png)
1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene: is an organic compound characterized by the presence of two bromine atoms and two pent-4-en-1-yloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The subsequent etherification reaction involves the use of pent-4-en-1-ol and a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Electrochemical bromination techniques can also be employed to minimize waste and enhance safety .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as quinones.
- Reduced products with hydrogen replacing the bromine atoms.
Scientific Research Applications
Chemistry: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions .
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and pent-4-en-1-yloxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects .
Comparison with Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with methyl groups instead of pent-4-en-1-yloxy groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains additional bromomethyl groups.
1,2-Dibromo-4,5-bis(octyloxy)benzene: Similar structure but with octyloxy groups instead of pent-4-en-1-yloxy groups.
Uniqueness: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is unique due to the presence of pent-4-en-1-yloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can enhance the compound’s solubility, stability, and potential for further functionalization .
Properties
CAS No. |
219793-11-0 |
|---|---|
Molecular Formula |
C16H20Br2O2 |
Molecular Weight |
404.14 g/mol |
IUPAC Name |
1,2-dibromo-4,5-bis(pent-4-enoxy)benzene |
InChI |
InChI=1S/C16H20Br2O2/c1-3-5-7-9-19-15-11-13(17)14(18)12-16(15)20-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
PDSBAYSQDLLBME-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=CC(=C(C=C1OCCCC=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)


![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)

![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

